(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid

Chiral purity Enantiomeric identity Quality control

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, commonly known as (S)-Fmoc-nipecotic acid or Fmoc-(S)-Nip-OH, is a chiral, non-proteinogenic amino acid derivative widely used as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its core scaffold, nipecotic acid, is a well-established competitive inhibitor of GABA uptake, making this Fmoc-protected enantiomer an essential starting material for constructing peptidomimetic GABA transporter ligands.

Molecular Formula C21H21NO4
Molecular Weight 351,41 g/mole
CAS No. 193693-68-4
Cat. No. B557410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid
CAS193693-68-4
Molecular FormulaC21H21NO4
Molecular Weight351,41 g/mole
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1
InChIKeyFINXGQXNIBNREL-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-Fmoc-Nipecotic Acid (CAS 193693-68-4) as a Chiral Building Block


(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, commonly known as (S)-Fmoc-nipecotic acid or Fmoc-(S)-Nip-OH, is a chiral, non-proteinogenic amino acid derivative widely used as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its core scaffold, nipecotic acid, is a well-established competitive inhibitor of GABA uptake, making this Fmoc-protected enantiomer an essential starting material for constructing peptidomimetic GABA transporter ligands [1]. The compound features a piperidine ring with a carboxylic acid at the 3-position and an Fmoc-protected secondary amine, enabling site-specific incorporation into peptide sequences while maintaining stereochemical integrity .

Why (S)-Fmoc-Nipecotic Acid Cannot Be Simply Interchanged with Its (R)-Enantiomer or Regioisomers


Substitution of (S)-Fmoc-nipecotic acid with its (R)-enantiomer (CAS 193693-67-3) or racemic mixture (CAS 158922-07-7) is precluded by the diametrically opposed biological activity profiles of the derived GABA transporter inhibitors. While the (R)-nipecotic acid scaffold yields potent and selective mGAT1 inhibitors, the (S)-configuration is required for the most potent known mGAT4 inhibitors, such as (S)-SNAP-5114 [1]. Furthermore, replacing the 3-carboxy regioisomer with Fmoc-piperidine-2-carboxylic acid (Fmoc-pipecolic acid) or Fmoc-piperidine-4-carboxylic acid (Fmoc-isonipecotic acid) fundamentally alters the conformational constraints imposed on the peptide backbone, leading to divergent secondary structure stabilization and target binding [2]. Even minor enantiomeric impurities can confound pharmacological characterization, necessitating rigorously enantiopure starting material with verified enantiomeric excess (ee) values exceeding 99.8% [3].

Quantitative Evidence Guide: When (S)-Fmoc-Nipecotic Acid Outperforms Its Analogues


Chiroptical Identity vs. (R)-Fmoc-Nipecotic Acid: Optical Rotation and Physical Form Differentiation

The (S)-enantiomer (CAS 193693-68-4) and (R)-enantiomer (CAS 193693-67-3) exhibit clearly distinguishable chiroptical signatures that serve as primary identity and purity benchmarks in procurement. The (S)-form displays a specific optical rotation of +41 ± 2° (c=1, MeOH) with a melting point of 165–170 °C, whereas the (R)-form shows an optical rotation of −44.1° (c=0.01 g/mL, EtOH, 589 nm) . Although the measurement solvents differ (MeOH vs. EtOH), the sign inversion and absolute magnitude provide unequivocal discrimination, crucial for verifying that the correct stereoisomer has been supplied, especially when procuring from new vendors .

Chiral purity Enantiomeric identity Quality control

GABA Uptake Inhibition: (R)- vs. (S)-Nipecotic Acid Free Acid Potency in Rat Brain Slices

The free amino acid forms of the enantiomers, which are directly liberated upon Fmoc deprotection during SPPS, show a marked potency difference in native tissue. In rat brain slice assays, (R)-(−)-nipecotic acid inhibited GABA uptake with an affinity for the transporter approximately 5-fold higher than the (S)-(+)-isomer, as determined by kinetic analysis [1]. The (R)-isomer also displayed greater selectivity for GABA uptake over β-alanine uptake compared to the (S)-isomer. This potency gap indicates that even small enantiomeric cross-contamination in (S)-Fmoc-nipecotic acid batches could significantly distort the pharmacological profile of the final peptide product, particularly if the intended target is a non-mGAT1 subtype [2].

GABA transporter Enantioselective pharmacology Inhibitor design

GABA Transporter Subtype Selectivity: The (S)-Enantiomer as Prerequisite for Potent mGAT4 Inhibition

While (R)-nipecotic acid derivatives are well-known as potent mGAT1 inhibitors (e.g., Tiagabine), the (S)-enantiomer scaffold is uniquely required for generating the most potent inhibitors of the mGAT4 subtype. The lead compound (S)-SNAP-5114, which is built directly from (S)-piperidine-3-carboxylic acid, remains the benchmark mGAT4 inhibitor with a pIC50 of 5.71 [1]. Efforts to replace the (S)-configuration have uniformly resulted in reduced mGAT4 potency. For instance, the (R)-configured isomer of the related DDPM-1457 series is at least one order of magnitude more potent at mGAT1 than at mGAT4, whereas the (S)-isomer shows the reversed selectivity profile [2]. This means that procurement of the (S)-Fmoc building block is non-negotiable for any program targeting mGAT4-selective ligands.

GAT4 Subtype selectivity Enantioselectivity

Regioisomeric Conformational Constraint: 3-Carboxy vs. 2-Carboxy Piperidine in Peptide Secondary Structure

The position of the carboxyl group on the piperidine ring dictates the local conformational constraints imposed on the peptide backbone. Fmoc-piperidine-2-carboxylic acid (Fmoc-pipecolic acid, a homoproline analogue) strongly favors type II' β-turn conformations in peptides, as demonstrated by X-ray crystallography of Boc-D-Ala-L-Pip-NH(iPr) [1]. In contrast, piperidine-3-carboxylic acid (nipecotic acid) positions the carboxyl group in a meta-like orientation relative to the ring nitrogen, resulting in a fundamentally different spatial trajectory that cannot replicate the turn-inducing properties of the 2-carboxy isomer [2]. This makes the regioisomers non-interchangeable when a specific peptide fold is required for target engagement.

Peptide conformation Peptidomimetics Regioisomerism

Enantiomeric Excess Quality Control: Validated HPLC Method for Nipecotic Acid ee Determination up to 99.87%

The pharmacological activity of GABA uptake inhibitors derived from nipecotic acid is critically dependent on enantiomeric purity. A validated chiral HPLC method using a Chiralpak ID-3 column with UV/Vis detection at 490 nm after NBD-F derivatization has been established for the quantification of both enantiomers [1]. This method can accurately determine enantiomeric excess (ee) values up to 99.87% for the (R)-derivative and 99.86% for the (S)-derivative over a linear concentration range of 1–1500 µM (R) and 1–1455 µM (S), with a lower limit of quantification (LLOQ) validated for each [1]. The availability of this method means that (S)-Fmoc-nipecotic acid lots can be certified with a quantitative ee value, providing a level of quality assurance that is not uniformly available for all analogs from all suppliers .

Enantiomeric purity Method validation Pharmacopoeial QC

Application Scenarios Where (S)-Fmoc-Nipecotic Acid Is the Scientifically Rational Procurement Choice


Synthesis of mGAT4-Selective GABA Uptake Inhibitors

When the research objective is to develop novel inhibitors selective for the mGAT4 transporter subtype, (S)-Fmoc-nipecotic acid is the mandatory building block. As established, the (S)-enantiomer scaffold is the core of (S)-SNAP-5114 (pIC50 = 5.71 at mGAT4), the most potent mGAT4 inhibitor known [1]. Substituting the (R)-enantiomer or racemate would redirect the structure-activity relationship (SAR) toward mGAT1-preferring compounds, undermining the entire project goal.

Enantiopure Peptide Library Construction for GABA Transporter Screening

Peptide libraries designed for screening against GABA transporter subtypes require absolute stereochemical definition to enable meaningful SAR interpretation. The validated analytical method for nipecotic acid enantiomeric excess determination, capable of resolving ee values up to 99.86% [2], ensures that incorporation of (S)-Fmoc-nipecotic acid into library compounds generates data that can be reliably correlated with the (S)-configuration. This is essential for hit-to-lead optimization where even 1% enantiomeric impurity could confound activity readouts.

Conformationally Constrained Peptidomimetics Requiring a Non-Turn-Inducing Piperidine Scaffold

In peptidomimetic design, the 3-carboxy substitution pattern of nipecotic acid provides a spatial orientation distinct from the β-turn-inducing 2-carboxy (pipecolic acid) and the linear-extending 4-carboxy (isonipecotic acid) regioisomers [3]. When the target peptide requires a rigid piperidine constraint that does not promote type II' β-turn formation, (S)-Fmoc-nipecotic acid is the appropriate choice among the available Fmoc-protected piperidine carboxylic acids.

Quality-Controlled Scale-Up of GABAergic Research Intermediates

For CROs and pharmaceutical development groups scaling up GABA uptake inhibitor candidates that originate from an (S)-nipecotic acid core, procurement of (S)-Fmoc-nipecotic acid with documented enantiomeric excess and batch-to-batch chiroptical consistency is non-negotiable [2]. The established polarimetric (+41 ± 2° in MeOH) and HPLC-based QC parameters provide a readily implementable identity and purity verification protocol, reducing the risk of costly batch failures in multi-step syntheses.

Quote Request

Request a Quote for (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.